Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is known for its unique structure, which includes a chloroacetamide group and a dihydroxyphenyl group
Preparation Methods
The synthesis of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues . Additionally, its dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be compared with other similar compounds, such as:
2-(3,4-dihydroxyphenyl)acetamide: This compound lacks the chloro group, resulting in different reactivity and applications.
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical properties.
2-chloro-N-(3,4-dimethoxyphenyl)acetamide:
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c9-4-8(13)10-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H,10,13) |
InChI Key |
PIOHVOSEHNVCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.